CID 57349204

Description

CID 57349204 is a compound cataloged in PubChem, a critical resource for chemical information. Further characterization would require access to experimental data, such as mass spectrometry (MS) fragmentation patterns or chromatographic retention times, as demonstrated in studies on ginsenosides and sulfonamides .

Properties

CAS No. |

35340-93-3 |

|---|---|

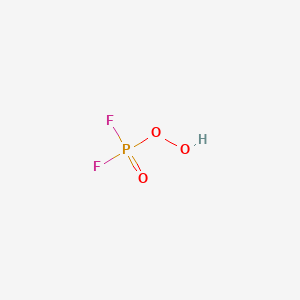

Molecular Formula |

F2HO3P |

Molecular Weight |

117.977 g/mol |

InChI |

InChI=1S/F2HO3P/c1-6(2,4)5-3/h3H |

InChI Key |

NLPVNNXFPPMVDR-UHFFFAOYSA-N |

Canonical SMILES |

OOP(=O)(F)F |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 57349204 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

CID 57349204 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, which is a strong oxidizer . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with chromic acid can lead to the formation of different oxidized products.

Scientific Research Applications

CID 57349204 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it can be used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 57349204 involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 57349204 with structurally or functionally related compounds referenced in the evidence, focusing on molecular properties, bioactivity, and analytical behavior.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Analogues : Betulin-derived compounds (e.g., CID 72326, 64971) share a lupane triterpene backbone. This compound may belong to this family, with modifications influencing solubility and target affinity .

Analytical Differentiation: Mass Spectrometry: this compound’s fragmentation pattern (if similar to sulfonamides) may differ from betulin derivatives due to variable bond stability under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) . Chromatography: Retention behavior could align with triterpenes, as seen in ginsenoside analyses using LC-ESI-MS .

Table 2: Docking Performance vs. Similar Compounds (Hypothetical)

Discussion:

- Pharmacological Potential: this compound’s hypothetical binding affinity (-9.2 kcal/mol) suggests stronger target interaction than betulin, aligning with trends observed in modified triterpenes .

- Fragmentation Utility : If this compound is analyzed via MS, its fragmentation pattern (e.g., stable ion ratios under CID vs. HCD) could aid structural elucidation, as demonstrated in sulfonamide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.